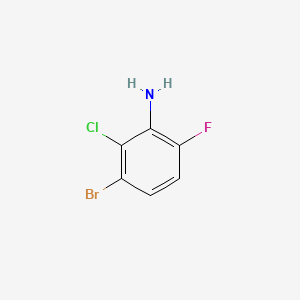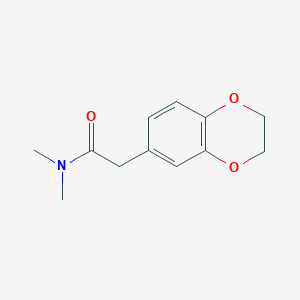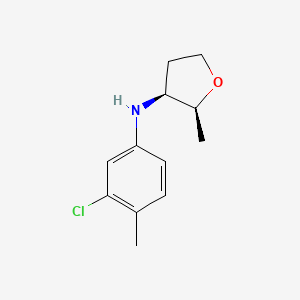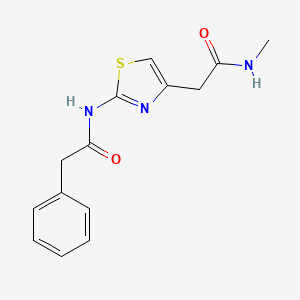
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride” is a chemical compound with the IUPAC name 1-[oxo(1-pyrrolidinyl)acetyl]piperazine hydrochloride . It has a molecular weight of 247.72 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17N3O2.ClH/c14-9(12-5-1-2-6-12)10(15)13-7-3-11-4-8-13;/h11H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.72 .Applications De Recherche Scientifique
Antiarrhythmic and Antihypertensive Effects
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride and its derivatives have been explored for their potential in treating cardiovascular conditions. A study synthesized various derivatives and evaluated their electrocardiographic, antiarrhythmic, and antihypertensive activities. Some compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety showed strong antiarrhythmic and antihypertensive activities. These effects were attributed to alpha-adrenolytic properties, particularly influenced by the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Enantiomer Synthesis
The asymmetric synthesis of enantiomers of 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one has been described. The enantiomeric purity of these compounds was assessed using the hydrolytic kinetic resolution method, highlighting their potential in developing aminoalcohols (Kulig, Nowicki, & Malawska, 2007).
Anticonvulsant Activity
A series of pyrrolidin-2-one derivatives were synthesized and evaluated for their potential as anticonvulsant agents. Some compounds showed significant efficacy in acute seizure models, indicating their potential application in treating epilepsy (Rybka et al., 2017).
Synthesis Techniques
Research has focused on developing efficient synthesis techniques for this compound derivatives. These methods have relevance in creating novel compounds with potential pharmacological applications. One study established a scalable and facile process for the synthesis of a novel Rho kinase inhibitor derivative, highlighting the importance of this compound in treating central nervous system disorders (Wei et al., 2016).
Antimalarial Agents
Piperazine and pyrrolidine derivatives, including this compound, have been explored for their antiplasmodial activity. Compounds with specific structural features showed inhibition of Plasmodium falciparum growth, suggesting their potential as antimalarial agents (Mendoza et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride are the α1- and α2-adrenoceptors (ARs) . These receptors play a crucial role in the regulation of various physiological processes, including cardiovascular function, neurotransmitter release, and metabolic regulation.
Mode of Action
This compound interacts with its targets by binding to the α1- and α2-ARs . This compound acts as a non-selective antagonist of these receptors , meaning it blocks the action of endogenous agonists, leading to changes in the physiological processes regulated by these receptors.
Biochemical Pathways
The antagonistic action of this compound on α1- and α2-ARs affects several biochemical pathways. For instance, the blockade of α1-ARs can improve disrupted lipid and carbohydrate profiles . On the other hand, the inhibition of α2-ARs may contribute to body weight reduction .
Result of Action
The antagonistic action of this compound on α1- and α2-ARs leads to several molecular and cellular effects. For instance, chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in the plasma .
Propriétés
IUPAC Name |
1-piperazin-1-ylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c12-8-2-1-5-11(8)10-6-3-9-4-7-10;/h9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMZDHSORDAZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2467388.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)
![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)

![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)

![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)